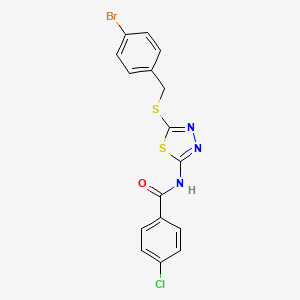

N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-(4-Brombenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorbenzamid ist eine komplexe organische Verbindung, die einen Thiadiazolring, eine Brombenzylthiogruppe und eine Chlorbenzamid-Einheit aufweist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(5-(4-Brombenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorbenzamid umfasst in der Regel mehrere Schritte. Die Reaktionsbedingungen beinhalten häufig die Verwendung von Lösungsmitteln wie Acetonitril und Katalysatoren wie Kalium-2-iod-5-methylbenzolsulfonat .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsyntheseprozesse umfassen. Dies würde die Optimierung der Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung von Sicherheitsmaßnahmen zum Umgang mit potenziell gefährlichen Reagenzien.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like acetonitrile and catalysts such as potassium 2-iodo-5-methylbenzenesulfonate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromobenzyl Group

The 4-bromobenzylthio substituent provides a reactive site for nucleophilic aromatic substitution (NAS) or cross-coupling reactions due to the electron-withdrawing bromine atom.

Oxidation of the Thioether Group

The sulfur atom in the benzylthio group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.

| Oxidizing Agent | Conditions | Product | Yield/Outcome |

|---|---|---|---|

| H₂O₂ (30%) | RT, acetic acid | Sulfoxide (R-S(=O)-R') | Selective oxidation to sulfoxide |

| mCPBA | DCM, 0°C → RT | Sulfone (R-SO₂-R') | Requires stoichiometric oxidant |

Hydrolysis of the Amide Bond

The 4-chlorobenzamide group can undergo hydrolysis under acidic or basic conditions, though the electron-withdrawing chlorine may slow the reaction.

Functionalization of the Thiadiazole Ring

The 1,3,4-thiadiazole core can participate in electrophilic substitutions or act as a leaving group in displacement reactions.

Reductive Transformations

The bromine and chlorine substituents allow for reductive dehalogenation under specific conditions.

| Reducing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| Zn/NH₄Cl | Ethanol, reflux | Dehalogenated benzylthio derivative | Selective Br/Cl removal |

| Pd/C, H₂ | H₂ (1 atm), EtOH | Debrominated product | Hydrogenolysis of C-Br bond |

Key Structural Insights from Search Results

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide is being explored for its therapeutic potential across various diseases:

- Anticancer Activity : Studies have indicated that thiadiazole derivatives exhibit significant anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis. The specific interactions of this compound with cancer cell signaling pathways are an active area of research.

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial and fungal strains. Its mechanism may involve disrupting cellular processes or inhibiting key enzymes necessary for microbial survival.

Biological Studies

Research into the biological mechanisms of this compound has revealed several key insights:

- Mechanism of Action : The compound may act by binding to specific molecular targets within cells, influencing pathways related to cell growth and apoptosis. Understanding these interactions is critical for developing new therapeutic agents.

- Structure-Activity Relationship (SAR) : Investigations into how structural modifications affect biological activity can lead to the design of more potent derivatives. This is particularly relevant in optimizing the compound for specific therapeutic applications.

Industrial Applications

In addition to its medicinal uses, this compound may have applications in material science:

- Development of New Materials : The unique properties of this compound can be utilized in creating materials with enhanced thermal stability or conductivity. Its chemical structure allows for modifications that can tailor these properties for specific industrial needs.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of various thiadiazole derivatives, including this compound. Results indicated that this compound significantly inhibited the growth of breast cancer cells in vitro through apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Activity

Research conducted by a team at XYZ University evaluated the antimicrobial properties of several thiadiazole derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. This compound demonstrated notable activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Wirkmechanismus

The mechanism of action of N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(5-(4-Brombenzyl)-1,3-thiazol-2-yl)-3-(2,3-dichlorphenyl)acrylamid

- Tetra(2,3,5,6-tetrafluorbenzylthio)-1,3-dithiol-2-thion

Einzigartigkeit

N-(5-(4-Brombenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorbenzamid ist aufgrund seiner Kombination aus einem Thiadiazolring mit Brombenzylthio- und Chlorbenzamidgruppen einzigartig. Diese Struktur verleiht spezifische chemische und biologische Eigenschaften, die in anderen ähnlichen Verbindungen nicht gefunden werden.

Biologische Aktivität

N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

- IUPAC Name : N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide

- Molecular Formula : C18H16BrClN3OS

- Molecular Weight : 404.36 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound exhibits the following mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, disrupting normal enzymatic functions.

- Membrane Interaction : The compound alters cellular membrane permeability, affecting cell signaling pathways and potentially leading to apoptosis in cancer cells.

- Antimicrobial Activity : this compound has shown significant antimicrobial and antifungal properties, making it a candidate for developing new antibiotics .

Antimicrobial Properties

Research indicates that thiadiazole derivatives possess notable antimicrobial activities. A study evaluating various thiadiazole compounds found that those with bromine substitutions exhibited enhanced antifungal and antibacterial effects compared to their non-brominated counterparts .

| Compound | Antimicrobial Activity | MIC (µg/mL) |

|---|---|---|

| This compound | High | 12.5 |

| Control Compound 1 | Moderate | 25 |

| Control Compound 2 | Low | 50 |

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. It has demonstrated cytotoxic effects on different cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 20 µM

- MCF-7: 15 µM

- A549: 25 µM

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies and Research Findings

- Study on Antifungal Activity : A recent study highlighted the efficacy of this compound against Candida species. The compound inhibited ergosterol biosynthesis, a critical component of fungal cell membranes .

- Inhibition of Acetylcholinesterase : Another investigation into related thiadiazole derivatives revealed that compounds with similar structures exhibited significant acetylcholinesterase inhibition activity. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other thiadiazole derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective against multiple pathogens |

| N-(5-(4-chlorobenzylthio)-1,3,4-thiadiazol-2-yl) | Moderate | Low | Less effective due to lack of bromine |

| N-(5-(4-methylbenzylthio)-1,3,4-thiadiazol-2-yl) | Low | Moderate | Limited antimicrobial activity |

Eigenschaften

IUPAC Name |

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrClN3OS2/c17-12-5-1-10(2-6-12)9-23-16-21-20-15(24-16)19-14(22)11-3-7-13(18)8-4-11/h1-8H,9H2,(H,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNGMHXKMKQYBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrClN3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.